molecular formula C11H14O2S B14527101 Ethyl 5-(thiophen-3-yl)pent-2-enoate CAS No. 62429-65-6

Ethyl 5-(thiophen-3-yl)pent-2-enoate

Cat. No.: B14527101
CAS No.: 62429-65-6
M. Wt: 210.29 g/mol
InChI Key: VXSGLDAWQZRHTA-UHFFFAOYSA-N
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Description

Ethyl 5-(thiophen-3-yl)pent-2-enoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-(thiophen-3-yl)pent-2-enoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-3-yl)pent-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 5-(thiophen-3-yl)pent-2-enoate and other thiophene derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(thiophen-3-yl)pent-2-enoate involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Ethyl 5-(thiophen-3-yl)pent-2-enoate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

Properties

CAS No.

62429-65-6

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

ethyl 5-thiophen-3-ylpent-2-enoate

InChI

InChI=1S/C11H14O2S/c1-2-13-11(12)6-4-3-5-10-7-8-14-9-10/h4,6-9H,2-3,5H2,1H3

InChI Key

VXSGLDAWQZRHTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC1=CSC=C1

Origin of Product

United States

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